molecular formula C15H18ClNO2 B1139338 Agomelatine hydrochloride

Agomelatine hydrochloride

货号: B1139338
分子量: 279.76 g/mol
InChI 键: ZJVMEXOLMFNQPX-UHFFFAOYSA-N
注意: 仅供研究使用。不适用于人类或兽医用途。
现货
  • 点击 快速询问 获取最新报价。
  • 提供有竞争力价格的高质量产品,您可以更专注于研究。

准备方法

合成路线和反应条件

阿戈美拉汀盐酸盐的合成涉及多个步骤,从前体化合物开始。关键步骤包括:

工业生产方法

阿戈美拉汀盐酸盐的工业生产遵循类似的合成路线,但规模更大。该过程针对产率和纯度进行了优化,包括:

化学反应分析

反应类型

阿戈美拉汀盐酸盐经历了各种化学反应,包括:

常用试剂和条件

主要产品

从这些反应中形成的主要产物包括阿戈美拉汀盐酸盐的各种衍生物,这些衍生物可能具有不同的药理特性 .

科学研究应用

Major Depressive Disorder

Agomelatine is primarily indicated for the treatment of major depressive episodes in adults. A meta-analysis demonstrated its efficacy comparable to SSRIs like paroxetine and sertraline, with significant improvements noted in patients with severe depression .

Efficacy Studies:

  • Short-term Efficacy: Ten placebo-controlled trials have shown significant efficacy in six studies, particularly in patients with severe depression .
  • Long-term Efficacy: A relapse prevention study indicated sustained antidepressant efficacy over time .

Table 1: Summary of Efficacy Studies on Agomelatine

Study TypeNumber of PatientsEfficacy Rate (%)Comparison Group
Placebo-Controlled TrialsVaries73.5 (response)Placebo
Meta-analysis21 antidepressantsComparable to SSRIsSSRIs
Long-term Follow-upVariesSustained efficacyN/A

Anhedonia and Somatic Symptoms

Recent studies have evaluated agomelatine's impact on anhedonia and somatic symptoms among patients with MDD. A prospective study involving 93 patients found significant improvements in anhedonia scores and somatic symptoms after nine weeks of treatment .

Case Study Insights:

  • Response Rates: The study reported a response rate of 73.5% and remission rate of 39.7% after nine weeks.
  • Quality of Life Improvement: Quality of life scores improved significantly, indicating broader therapeutic benefits beyond mood enhancement .

Table 2: Treatment Outcomes for Anhedonia and Somatic Symptoms

Measurement ToolBaseline ScoreWeek 9 Scorep-value
HAMD-17 Total ScoreVariesSignificant decrease<0.001
Arizona Sexual Dysfunction ScaleVariesSignificant decrease<0.001
Q-LES-Q-SF ScoreVariesSignificant increase<0.001

Circadian Rhythm Disorders

Agomelatine has been shown to resynchronize circadian rhythms in animal models and has potential applications in treating circadian rhythm sleep disorders like delayed sleep phase syndrome . Its ability to induce phase shifts in sleep patterns makes it a candidate for further research in this area.

Safety Profile

Agomelatine is generally well-tolerated, with a lower incidence of sexual side effects compared to SSRIs. However, it is contraindicated in patients with liver impairment due to potential hepatotoxic effects observed in clinical trials . Regular monitoring of liver function is recommended during treatment.

Table 3: Common Adverse Effects Associated with Agomelatine

Adverse EffectIncidence (%)
Increased ALT/AST1.2% (25 mg)
Hepatic failureRare
Skin reactions (e.g., eczema)Uncommon

作用机制

阿戈美拉汀盐酸盐通过以下机制发挥作用:

相似化合物的比较

类似化合物

独特性

阿戈美拉汀盐酸盐的独特性在于它既是褪黑素受体激动剂又是5-羟色胺受体拮抗剂。 这种作用的结合使其在治疗伴有昼夜节律紊乱的重度抑郁症方面特别有效 .

生物活性

Agomelatine hydrochloride is a novel antidepressant that has garnered attention due to its unique mechanism of action, which involves both melatonergic and serotonergic pathways. This article explores the biological activity of agomelatine, focusing on its pharmacodynamics, clinical efficacy, and potential therapeutic applications.

Agomelatine acts primarily as an agonist at the melatonin receptors MT1 and MT2, with high affinity (K_i values of approximately 0.1 nM and 0.12 nM, respectively) . In addition to its melatonergic activity, agomelatine also functions as an antagonist at the serotonin 5-HT2C and 5-HT2B receptors (K_i values of 631 nM and 660 nM, respectively) . This dual action contributes to its antidepressant effects and its ability to resynchronize circadian rhythms.

Key Biological Activities:

  • Melatonergic Agonism: Enhances sleep quality and regulates circadian rhythms.
  • Serotonergic Antagonism: Increases norepinephrine and dopamine availability in the prefrontal cortex, contributing to antidepressant effects.
  • Neuroprotective Effects: Induces neurogenesis and cell proliferation in neuronal cultures .

Pharmacological Profile

Agomelatine's pharmacological profile distinguishes it from traditional antidepressants. It does not inhibit monoamine uptake and shows no significant affinity for adrenergic, histaminergic, cholinergic, or dopaminergic receptors . This specificity may lead to a favorable side effect profile compared to standard SSRIs.

Table 1: Comparison of Agomelatine with Traditional Antidepressants

FeatureAgomelatineSSRIs
MechanismMelatonergic agonist + Serotonin antagonistSerotonin reuptake inhibitor
Sleep ArchitectureImproves significantlyOften disrupts sleep
Sexual Side EffectsFewerCommon
Withdrawal SymptomsNone reportedCommon
Liver Function MonitoringRequiredNot typically required

Clinical Evidence

Clinical trials have demonstrated the efficacy of agomelatine in treating major depressive disorder (MDD). A notable study indicated that patients receiving a dosage of 25 mg/day showed significant improvements in depression scores compared to placebo within two weeks . The Hamilton Depression Rating Scale (HAM-D) scores decreased significantly in agomelatine-treated patients, demonstrating its rapid onset of action.

Case Study Highlights:

  • Study Design: Double-blind, placebo-controlled trials.
  • Participants: Adults diagnosed with MDD.
  • Results:
    • Agomelatine (25 mg/day) vs. placebo: Significant reduction in HAM-D scores (from 26.1 ± 2.6 to 17.5 ± 7.4) .
    • Improvement in Clinical Global Impression Scale (CGI-S) scores: Agomelatine group showed a CGI-S score of 3.2 ± 1.3 compared to placebo's 3.6 ± 1.3 (P = 0.0017).

Neuroprotective Properties

Research indicates that agomelatine may also exert neuroprotective effects by reducing oxidative stress and promoting neuronal survival. In vitro studies have shown that agomelatine can reduce apoptosis in PC12 cells by modulating glutathione levels and reactive oxygen species . This suggests potential applications beyond depression, including neurodegenerative disorders.

属性

IUPAC Name

N-[2-(7-methoxynaphthalen-1-yl)ethyl]acetamide;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H17NO2.ClH/c1-11(17)16-9-8-13-5-3-4-12-6-7-14(18-2)10-15(12)13;/h3-7,10H,8-9H2,1-2H3,(H,16,17);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZJVMEXOLMFNQPX-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NCCC1=CC=CC2=C1C=C(C=C2)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

279.76 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。